molecular formula C9H15N5 B13346893 N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine

N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B13346893
M. Wt: 193.25 g/mol
InChI Key: MGTLJMXICDOVHM-UHFFFAOYSA-N
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Description

N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a piperazine moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with N-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperazine group. The reaction is usually conducted in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-substituted pyrimidine with potential acetylcholinesterase inhibitory activity.

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with structural similarities used in leukemia treatment.

Uniqueness

N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

N-methyl-2-piperazin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C9H15N5/c1-10-8-2-3-12-9(13-8)14-6-4-11-5-7-14/h2-3,11H,4-7H2,1H3,(H,10,12,13)

InChI Key

MGTLJMXICDOVHM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1)N2CCNCC2

Origin of Product

United States

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